![molecular formula C10H11NO B3210585 4-(4-Hydroxyphenyl)butanenitrile CAS No. 107223-68-7](/img/structure/B3210585.png)
4-(4-Hydroxyphenyl)butanenitrile
Overview
Description
4-(4-Hydroxyphenyl)butanenitrile , also known as raspberry ketone , is a colorless compound with the chemical formula C10H12O2 . It exhibits a fruity fragrance and finds applications in edible flavoring, cosmetic fragrances, and as an intermediate in medicine . Raspberry ketone is a major aromatic compound found in red raspberries and has been associated with anti-obesity activity and skin health benefits .
Synthesis Analysis
Raspberry ketone is synthesized through the Claisen–Schmidt condensation reaction between p-hydroxy benzaldehyde and acetone . This reaction yields the desired compound, which plays a crucial role in controlling the quality of the final product during manufacturing .
Scientific Research Applications
Enantioselective Synthesis
- 4-Hydroxyalkanenitriles, including 4-(4-Hydroxyphenyl)butanenitrile, have been used in the efficient enantioselective synthesis of antitumor lignans. This synthesis involves an enzymatic reaction using lipase PS (Itoh et al., 1993).
Lipase-Catalyzed Enantiomer Separation
- The compound has been utilized in the study of lipase-catalyzed enantiomer separation, leading to the synthesis of important compounds like (R)-GABOB and (R)-Carnitine Hydrochloride (Kamal et al., 2007).
Mesogenic Studies
- It plays a role in the study of mesogenic compounds like TPB′, contributing to the understanding of phase behavior and the formation of polyethers (Percec et al., 1996).
Biosynthetic Pathways
- This compound has been involved in the design of novel biosynthetic pathways for chemicals like 1,2,4-Butanetriol from glucose, showcasing its role in alternative and more sustainable chemical production methods (Li et al., 2014).
Isolation from Natural Sources
- 4-(4′-Hydroxyphenyl)-(2S)-Butanol, closely related to 4-(4-Hydroxyphenyl)butanenitrile, has been isolated from natural sources like the needles of Himalayan Yew. This emphasizes its presence in and extraction from natural resources (Rojatkar et al., 1995).
Bioremediation Studies
- It's been studied in the context of bioremediation, particularly in the degradation of environmental pollutants like Bisphenol A, indicating its potential use in environmental cleanup technologies (Chhaya & Gupte, 2013).
Development of Liquid Crystalline Networks
- The compound is utilized in the development and study of liquid crystalline networks, contributing to materials science and engineering (Strehmel, 1997).
properties
IUPAC Name |
4-(4-hydroxyphenyl)butanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSICOWXBLNSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)butanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.